Cas no 1396799-42-0 (2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide
- 2-(4-bromophenyl)-N-(2-hydroxyethyl)tetrazole-5-carboxamide
- 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-tetrazole-5-carboxamide
- 1396799-42-0
- AKOS024541645
- F6237-3982
- VU0539092-1
-
- Inchi: 1S/C10H10BrN5O2/c11-7-1-3-8(4-2-7)16-14-9(13-15-16)10(18)12-5-6-17/h1-4,17H,5-6H2,(H,12,18)
- InChI Key: GESBOTJWAIIOAZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1N=NC(C(NCCO)=O)=N1
Computed Properties
- Exact Mass: 311.00179g/mol
- Monoisotopic Mass: 311.00179g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.9Ų
- XLogP3: 1.4
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6237-3982-3mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-4mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-1mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-40mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-20mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-10μmol |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-20μmol |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-15mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-25mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6237-3982-75mg |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide |
1396799-42-0 | 75mg |
$208.0 | 2023-09-09 |
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide Related Literature
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide
Introduction to 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide (CAS No. 1396799-42-0)
2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide, identified by its CAS number 1396799-42-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the tetrazole class of heterocyclic compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine substituent at the para position of the phenyl ring and the incorporation of a hydroxyethyl group at the nitrogen position contribute to its unique chemical properties and reactivity.
The tetrazole core in this molecule is a key feature that imparts distinct pharmacological characteristics. Tetrazoles have been widely studied for their antimicrobial, anti-inflammatory, and antiviral properties. The structural motif is particularly interesting due to its ability to interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions. This makes it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new derivatives of tetrazole-based compounds with enhanced pharmacological profiles. The 4-bromophenyl moiety in 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide serves as an important handle for further chemical modifications. Bromine atoms are often employed in medicinal chemistry due to their ability to participate in various chemical reactions, such as cross-coupling reactions, which are pivotal in synthesizing complex drug molecules.
The hydroxyethyl group attached to the nitrogen atom of the tetrazole ring introduces polarity and potential for solubility enhancements. This feature is particularly beneficial when formulating drug candidates intended for oral or parenteral administration. The solubility profile of a compound can significantly influence its bioavailability and therapeutic efficacy, making it a critical consideration during drug development.
Recent studies have highlighted the potential of tetrazole derivatives as inhibitors of various enzymes and receptors involved in pathological processes. For instance, some tetrazole-based compounds have shown promise in inhibiting kinases and proteases that are overexpressed in cancer cells. The specific arrangement of functional groups in 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide may contribute to its ability to modulate such targets effectively.
The bromine substituent at the para position of the phenyl ring also opens up possibilities for further functionalization via palladium-catalyzed cross-coupling reactions. These reactions are widely used in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). By leveraging this reactive site, chemists can introduce additional functionalities or link the compound to other pharmacophores, thereby expanding its therapeutic potential.
Moreover, the hydroxyethyl group provides a site for hydrogen bonding interactions with biological targets. This can be particularly advantageous when designing molecules that need to interact with proteins or nucleic acids. Hydrogen bonding is a key intermolecular force that governs binding affinity and specificity, making it a critical factor in drug design.
Current research trends indicate that tetrazole derivatives are being explored for their role in modulating immune responses and inflammatory pathways. Some studies suggest that these compounds can interfere with signaling cascades involved in autoimmune diseases and infections. The unique structural features of 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide, particularly the combination of the tetrazole core with the bromophenyl and hydroxyethyl groups, positions it as a promising candidate for further investigation in this area.
In addition to its potential therapeutic applications, this compound may also find utility in chemical biology studies as a tool compound for elucidating mechanisms of action. Its well-defined structure and predictable reactivity make it an excellent candidate for use in high-throughput screening assays or as an intermediate in synthetic chemistry.
The synthesis of 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide involves multi-step organic synthesis protocols that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the tetrazole ring followed by functionalization at the nitrogen and phenyl positions. Advances in synthetic methodologies have enabled more efficient routes to complex heterocyclic compounds like this one.
The development of novel pharmaceuticals often relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of tetrazole derivatives such as 2-(4-bromophenyl)-N-(2-hydroxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide exemplifies this collaborative approach. By combining structural insights from chemistry with biological activity data from screening assays, researchers can identify promising candidates for further development.
In conclusion, 1396799-42-0 CAS number identifies a compound with significant potential in pharmaceutical research due to its unique structural features and diverse biological activities. The interplay between the tetrazole core, 4-bromophenyl moiety, hydroxyethyl group, and other functional groups makes it an intriguing subject for further study. As research continues to uncover new applications for tetrazole derivatives, this compound may play an important role in developing next-generation therapeutics.
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